2-benzylsulfanyl-5-(3-bromophenyl)-1,3,4-oxadiazole
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Overview
Description
2-Benzylsulfanyl-5-(3-bromophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a benzylsulfanyl group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylsulfanyl-5-(3-bromophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with carbon disulfide and an alkylating agent to form the oxadiazole ring. The benzylsulfanyl and bromophenyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Benzylsulfanyl-5-(3-bromophenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-benzylsulfanyl-5-(3-bromophenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzylsulfanyl-5-methyl-1,3,4-thiadiazole
- 2-(Benzylsulfanyl)-5-bromo-1,3,4-thiadiazole
Uniqueness
2-Benzylsulfanyl-5-(3-bromophenyl)-1,3,4-oxadiazole is unique due to the presence of both a benzylsulfanyl group and a bromophenyl group on the oxadiazole ring. This combination of substituents can impart distinct chemical and biological properties compared to similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
2-benzylsulfanyl-5-(3-bromophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c16-13-8-4-7-12(9-13)14-17-18-15(19-14)20-10-11-5-2-1-3-6-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNOSLQMNRGNBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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